NF-κB Inhibition Potency vs. Compound 2
In a direct head-to-head comparison, Cycloepoxydon is significantly more potent than its co-isolated analog 1-hydroxy-2-hydroxymethyl-3-pent-1-enylbenzene (Compound 2) at inhibiting TPA-induced NF-κB mediated SEAP expression [1].
| Evidence Dimension | Inhibition of TPA-induced NF-κB dependent SEAP expression |
|---|---|
| Target Compound Data | IC50: 1-2 µg/mL (4.2-8.4 µM) |
| Comparator Or Baseline | 1-hydroxy-2-hydroxymethyl-3-pent-1-enylbenzene (Compound 2); IC50: 7 µg/mL (36.4 µM) |
| Quantified Difference | Cycloepoxydon is approximately 4.3- to 8.7-fold more potent (based on µM range) than Compound 2. |
| Conditions | COS-7 cells; SEAP reporter gene assay; stimulation with 10 ng/mL TPA. |
Why This Matters
For researchers requiring potent NF-κB pathway inhibition, Cycloepoxydon offers a clear, quantifiable advantage over its closest structural relative, reducing the compound concentration needed to achieve a desired biological effect and minimizing potential off-target effects from high dosing.
- [1] Gehrt A, Erkel G, Anke T, et al. Cycloepoxydon, 1-hydroxy-2-hydroxymethyl-3-pent-1-enylbenzene and 1-hydroxy-2-hydroxymethyl-3-pent-1,3-dienylbenzene, new inhibitors of eukaryotic signal transduction. J Antibiot (Tokyo). 1998;51(5):455-463. View Source
